4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
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Description
4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN4O4S and its molecular weight is 436.91. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Ureido benzenesulfonamides incorporating triazine moieties have been investigated for their inhibition of human carbonic anhydrase (hCA) isoforms, which play critical roles in diseases such as glaucoma, epilepsy, obesity, and cancer. These compounds, including derivatives that were synthesized through reactions involving nucleophiles, were found to potently inhibit the tumor-associated isoform hCA IX with sub-nanomolar inhibition constants. This suggests their potential utility in developing anticancer agents targeting hCA IX, a validated drug target for cancer treatment (Lolak et al., 2019).
Anticancer Activity
Another study synthesized novel ureido-substituted benzenesulfonamides which exhibited excellent inhibition of both cytosolic (hCAs I and II) and transmembrane, tumor-associated (hCAs IX and XII) isoforms. Importantly, compounds from this series demonstrated significant antimetastatic activity in models of breast cancer metastasis, highlighting their potential as novel antimetastatic drugs (Pacchiano et al., 2011).
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLFCMUVDGFIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.